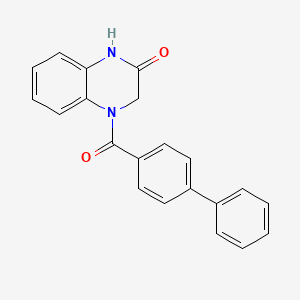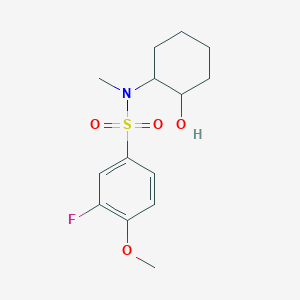
4-(4-biphenylylcarbonyl)-3,4-dihydro-2(1H)-quinoxalinone
カタログ番号 B5319170
分子量: 328.4 g/mol
InChIキー: GIDLBISASXXUMS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
- Innovative biocatalytic synthesis methods for 3,4-dihydro-2(1H)-quinoxalinones have been developed, offering environmentally friendly and efficient production routes with high yields and green chemistry metrics (Petronijevic et al., 2017).
- Synthesis of 3-phenacyl derivatives of 2(1H)-quinoxalinone and 2H-1,4-benzoxazin-2-one with a focus on introducing a common structural element for comparison with related compounds has been reported (Iwanami, Seki, & Inagaki, 1971).
Molecular Structure Analysis
- Analysis of quinolinone structures with various ligands, such as bromine and nitrobenzyl, provides insights into their molecular structures and intermolecular interactions (Michelini et al., 2019).
- The existence of quinoxalinone derivatives in the enamine form has been evidenced by IR and NMR spectral data, emphasizing the significance of internal chelation both in the crystalline and solution states (Iwanami & Inagaki, 1976).
Chemical Reactions and Properties
- Studies on the reactions of 3-(1-arylhydrazono-L-threo-2,3,4-trihydroxybutyl)-1-methyl-2-Quinoxalinones offer insights into the chemical properties and potential rearrangements of quinoxalinone derivatives (Ashry, Kholy, & Kilany, 1978).
- The reactivity and transformation of quinoxaline 1,4-dioxides with acetic anhydride reveal insights into their chemical behavior and potential for novel rearrangements (Ahmed, Qureshi, Habib, & Farooqi, 1987).
Physical Properties Analysis
- Characterization of organic salts of quinoxalines, such as 2-((4-bromophenyl)amino) pyrido[1,2-a] quinoxalin-11-ium bromide, using various spectroscopic and X-ray techniques provides detailed information on their physical properties (Faizi et al., 2018).
Chemical Properties Analysis
- The use of palladium-catalyzed oxidative carbonylation for the synthesis of quinolin-4-one derivatives highlights the versatility and reactivity of the quinoxalinone scaffold in chemical transformations (Costa et al., 2004).
- Synthesis of photochromic quinoxaline derivatives and their chemical property analysis contributes to understanding their potential applications and reactivity (Zbruyev et al., 2006).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(4-phenylbenzoyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c24-20-14-23(19-9-5-4-8-18(19)22-20)21(25)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13H,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDLBISASXXUMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー

![3-(1,3-benzodioxol-5-yl)-5-[(2-propyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B5319094.png)
![3-(hydroxymethyl)-1-[4-(1H-pyrazol-3-yl)benzoyl]-3-piperidinol](/img/structure/B5319108.png)
![N-(4-chlorophenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5319114.png)

![4-(cyclopropylmethyl)-3-isopropyl-1-{[6-(4H-1,2,4-triazol-4-yl)pyridin-2-yl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5319126.png)
![3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-(2-methylprop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5319157.png)
![1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-methylpiperidin-3-ol](/img/structure/B5319162.png)

![N-[2-(methylthio)phenyl]-3-(phenylacetyl)-1-piperidinecarboxamide](/img/structure/B5319176.png)
![3-chloro-6-fluoro-N-{[(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B5319189.png)
![3-phenyl-11-(2-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5319195.png)
![3-chloro-4-[({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]benzonitrile](/img/structure/B5319196.png)
![2-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}benzamide](/img/structure/B5319198.png)
![N-{4-[(cyclopentylamino)sulfonyl]phenyl}-1-piperidinecarboxamide](/img/structure/B5319201.png)